4-Chloro-7-isopropylquinazoline

Vue d'ensemble

Description

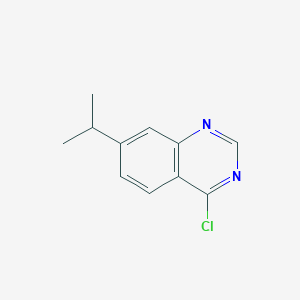

4-Chloro-7-isopropylquinazoline is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropyl group at the 7th position on the quinazoline ring.

Méthodes De Préparation

The synthesis of 4-Chloro-7-isopropylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of 4-chloroaniline and isopropylamine as starting materials, which undergo a series of reactions including cyclization and chlorination to form the desired product . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity .

Analyse Des Réactions Chimiques

4-Chloro-7-isopropylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Chloro-7-isopropylquinazoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Chloro-7-isopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

4-Chloro-7-isopropylquinazoline can be compared with other quinazoline derivatives, such as:

Quinazolinone: Known for its sedative and hypnotic properties.

Erlotinib and Gefitinib: Used as anticancer agents targeting epidermal growth factor receptors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .

Activité Biologique

4-Chloro-7-isopropylquinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position and an isopropyl group at the 7-position of the quinazoline ring. Its molecular formula is with a molecular weight of approximately 195.65 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that quinazolines can inhibit specific pathways involved in disease processes, such as:

- Antileishmanial Activity : Studies have shown that certain quinazoline derivatives exhibit potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, compounds structurally similar to this compound demonstrated low micromolar potency against intracellular forms of the parasite .

- Antiviral Properties : There is evidence that quinazolines can inhibit viral replication, particularly in the context of Hepatitis C Virus (HCV). Compounds similar to this compound have been explored for their ability to disrupt HCV replication by targeting non-structural proteins crucial for viral life cycles .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Target | EC50 (µM) | Study Reference |

|---|---|---|---|

| Antileishmanial | Leishmania donovani | <1 | |

| Antiviral (HCV) | NS3/NS5A proteins | 0.5 | |

| Cytotoxicity | Murine macrophages | >10 |

Case Studies

- Antileishmanial Efficacy : In a study evaluating a series of N2,N4-disubstituted quinazoline-2,4-diamines, researchers found that derivatives with similar structures to this compound displayed significant reductions in liver parasitemia in murine models when administered intraperitoneally at doses of 15 mg/kg/day .

- HCV Inhibition : Another investigation focused on the antiviral potential of quinazolines against HCV highlighted that compounds with structural similarities to this compound inhibited viral replication effectively in vitro, suggesting a mechanism involving disruption of viral protein processing .

Discussion

The diverse biological activities exhibited by this compound suggest its potential as a lead compound for drug development. Its efficacy against parasitic infections like leishmaniasis and its antiviral properties against HCV position it as a candidate for further pharmacological exploration. However, further studies are necessary to elucidate its safety profile and optimize its therapeutic index.

Propriétés

IUPAC Name |

4-chloro-7-propan-2-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)8-3-4-9-10(5-8)13-6-14-11(9)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBXNJFLLJEJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.